molecular formula C19H20N2O6 B2693888 4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 1798443-31-8

4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Katalognummer B2693888
CAS-Nummer: 1798443-31-8
Molekulargewicht: 372.377
InChI-Schlüssel: HYJXVILVVXLLJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the pyrazole ring, furan ring, and carboxylic acid group. For example, the carboxylic acid group could participate in acid-base reactions, while the pyrazole and furan rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carboxylic acid group could make the compound acidic, while the aromatic rings could contribute to its stability and rigidity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

The chemical synthesis and modification of compounds related to 4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid play a crucial role in the development of novel therapeutic agents. For instance, the synthesis of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides through intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride demonstrates the potential for creating compounds with analgesic activities (Igidov et al., 2022). Such synthetic pathways offer insights into harnessing the structural properties of these compounds for pharmacological applications.

Structural Analysis and Molecular Interactions

The structural peculiarities of derivatives of 4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid have been elucidated through various analytical techniques. For example, the study of stereochemical configurations and the inability of certain derivatives to undergo transformation into 3b,6-epoxypyrazolo[5,1-a]isoindoles via a thermal intramolecular Diels–Alder reaction highlights the importance of structural analysis in predicting chemical behavior and reactivity (Borisova et al., 2016). Such analyses are instrumental in the rational design of molecules with desired biological activities.

Biological Activity and Pharmacological Potential

The exploration of biological activities of compounds structurally related to 4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid reveals their potential as pharmacological agents. Studies have demonstrated various biological activities, including anti-inflammatory and analgesic effects, highlighting the therapeutic potential of these compounds (Rubtsov et al., 2002). Such findings underscore the importance of chemical synthesis and modification in the development of new drugs.

Antioxidant Properties

Research into the antioxidant properties of pyrazole derivatives related to 4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has provided valuable insights into their potential use as antioxidant agents. The synthesis and evaluation of novel chalcone derivatives incorporating a furan nucleus have demonstrated significant antioxidant activity, indicating their utility in combating oxidative stress-related diseases (Prabakaran et al., 2021). This highlights the relevance of these compounds in the development of antioxidant therapies.

Eigenschaften

IUPAC Name

4-[3-(2,4-dimethoxyphenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-25-12-5-6-13(17(10-12)26-2)15-11-14(16-4-3-9-27-16)20-21(15)18(22)7-8-19(23)24/h3-6,9-10,15H,7-8,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJXVILVVXLLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.